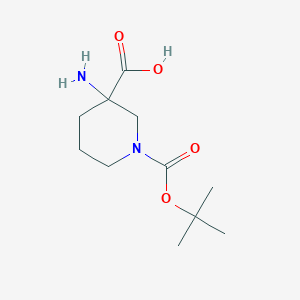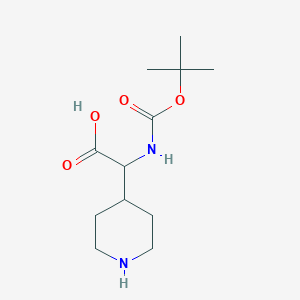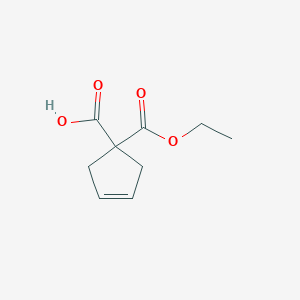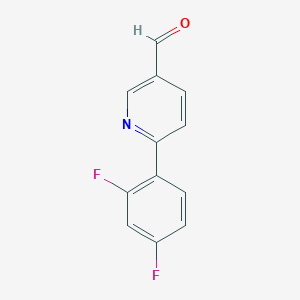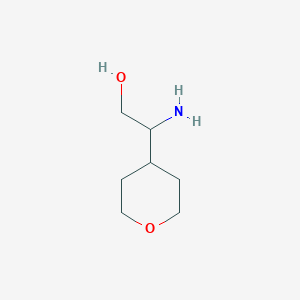![molecular formula C13H21NO3 B1343796 1-oxo-7-azaspiro[3.5]nonano-7-carboxilato de terc-butilo CAS No. 849203-60-7](/img/structure/B1343796.png)
1-oxo-7-azaspiro[3.5]nonano-7-carboxilato de terc-butilo
Descripción general
Descripción
Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate: is a spirocyclic compound with the molecular formula C₁₃H₂₁NO₃. It is known for its unique structure, which includes a spiro junction connecting two rings. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity .
Aplicaciones Científicas De Investigación
Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and as a building block in material science.
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds have been reported to act as agonists for gpr119, a receptor involved in the regulation of glucose homeostasis .
Mode of Action
If it indeed acts as a GPR119 agonist, it would likely bind to this receptor, triggering a cascade of intracellular events that ultimately influence glucose homeostasis .
Biochemical Pathways
If it acts on GPR119, it could potentially influence pathways related to glucose metabolism and insulin secretion .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and be able to permeate the blood-brain barrier .
Result of Action
If it acts as a GPR119 agonist, it could potentially influence glucose homeostasis and insulin secretion .
Análisis Bioquímico
Biochemical Properties
Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as GPR119, a G protein-coupled receptor involved in glucose homeostasis and lipid metabolism . The interaction between Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate and GPR119 can modulate the receptor’s activity, potentially influencing metabolic pathways related to diabetes and other metabolic disorders .
Cellular Effects
Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate has been observed to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with GPR119 can lead to changes in intracellular signaling cascades, affecting the expression of genes involved in glucose and lipid metabolism . Additionally, Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate may impact cellular energy balance and metabolic flux, contributing to its potential therapeutic effects .
Molecular Mechanism
The molecular mechanism of action of Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate involves its binding interactions with specific biomolecules. The compound acts as a modulator of GPR119, binding to the receptor and altering its conformation and activity . This modulation can result in either inhibition or activation of the receptor, depending on the context and concentration of the compound. These changes in receptor activity can subsequently influence downstream signaling pathways and gene expression, leading to various cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression, highlighting the importance of temporal dynamics in its biochemical effects .
Dosage Effects in Animal Models
The effects of Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic pathways and cellular function, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing harm . Understanding the dosage-dependent effects of Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate is crucial for its potential application in drug development .
Metabolic Pathways
Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate is involved in several metabolic pathways, particularly those related to glucose and lipid metabolism. The compound’s interaction with GPR119 can influence the activity of enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . This modulation of metabolic pathways highlights the potential of Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate as a therapeutic agent for metabolic disorders .
Transport and Distribution
Within cells and tissues, Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms of Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate is essential for optimizing its therapeutic potential and minimizing off-target effects .
Subcellular Localization
The subcellular localization of Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects . Understanding the subcellular dynamics of Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate is important for elucidating its mechanism of action and optimizing its therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate typically involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate. One common method includes the Baeyer-Villiger oxidation of an intermediate compound using hydrogen peroxide and sodium hydroxide in a mixture of tetrahydrofuran and methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and sodium hydroxide are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used for reduction.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted spirocyclic compounds, which can be further utilized in organic synthesis and medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate
- Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
Uniqueness
Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate is unique due to its specific spirocyclic structure and the presence of both tert-butyl and oxo functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
Propiedades
IUPAC Name |
tert-butyl 3-oxo-7-azaspiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-6-13(7-9-14)5-4-10(13)15/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUALTPNDJIBJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC2=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621169 | |
| Record name | tert-Butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849203-60-7 | |
| Record name | tert-Butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


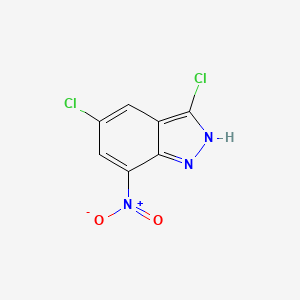
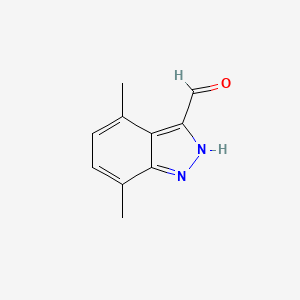
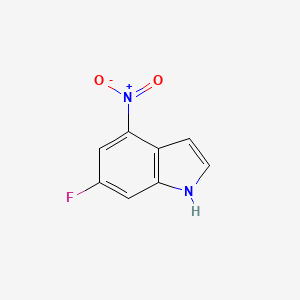
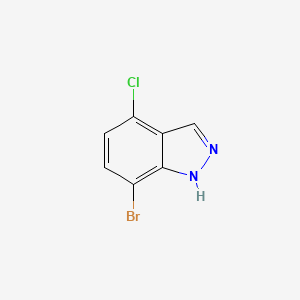
![3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1343725.png)
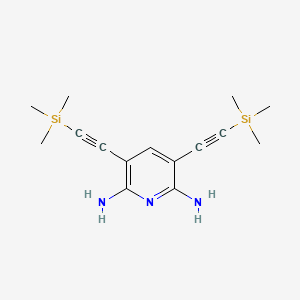

![6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1343731.png)
![6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1343732.png)
